Dibenzo[e,l]pyrene

PAH carcinogenesis mouse skin model tumor initiation

Dibenzo[e,l]pyrene is the only scientifically valid negative control among C₂₄H₁₄ PAH isomers. Confirmed inactive as a complete carcinogen and tumor initiator in mouse skin models, it provides the essential baseline of inactivity against which the potent carcinogenicity of dibenzo[a,l]pyrene—up to 100× more potent than benzo[a]pyrene—can be isolated. Substitution with any other isomer introduces false-positive signals and invalidates environmental risk assessments. This compound is indispensable for analytical method validation, SAR studies, and regulatory compliance testing where isomer-specific quantification is mandatory. Secure the definitive inactive reference standard for your PAH research program.

Molecular Formula C24H14
Molecular Weight 302.4 g/mol
CAS No. 192-51-8
Cat. No. B048497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzo[e,l]pyrene
CAS192-51-8
SynonymsDibenzo[fg,op]naphthacene;  1,2:6,7-Dibenzpyrene;  NSC 87522
Molecular FormulaC24H14
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C3=C4C(=CC=C3)C5=CC=CC=C5C6=CC=CC(=C64)C2=C1
InChIInChI=1S/C24H14/c1-2-8-16-15(7-1)19-11-5-13-21-17-9-3-4-10-18(17)22-14-6-12-20(16)24(22)23(19)21/h1-14H
InChIKeyBMIAHKYKCHRGBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzo[e,l]pyrene (CAS 192-51-8): A PAH Reference Standard with Documented Biological Inactivity for Analytical and Toxicological Research


Dibenzo[e,l]pyrene (CAS 192-51-8) is a high-molecular-weight polycyclic aromatic hydrocarbon (PAH) composed of five fused benzene rings (C₂₄H₁₄, MW 302.37) . As a structural isomer of the highly potent environmental carcinogen dibenzo[a,l]pyrene, dibenzo[e,l]pyrene is frequently utilized in research and analytical chemistry. While classified among the 16 European Union priority PAHs due to its presence in combustion products [1], its biological activity is distinctly low: it is a confirmed inactive complete carcinogen and tumor initiator in mouse skin models [2], and is documented as the least potent mutagen among C₂₄H₁₄ PAHs tested in human cell assays [3]. This unique profile establishes dibenzo[e,l]pyrene as an indispensable negative control and reference compound in environmental monitoring, analytical method development, and carcinogenesis research.

Why Dibenzo[e,l]pyrene Cannot Be Replaced by Other C₂₄H₁₄ Isomers in Analytical and Toxicological Workflows


The substitution of dibenzo[e,l]pyrene with other C₂₄H₁₄ isomers, particularly the highly carcinogenic dibenzo[a,l]pyrene, is scientifically invalid due to a profound divergence in biological activity that would introduce severe bias in experimental outcomes. In mouse skin assays, dibenzo[e,l]pyrene is classified as inactive as a complete carcinogen and tumor initiator, whereas its isomer dibenzo[a,l]pyrene is actively carcinogenic and up to 100 times more potent than benzo[a]pyrene [1]. Furthermore, the four dibenzopyrene isomers exhibit markedly different DNA adduct formation profiles and chromatographic mobilities, necessitating isomer-specific analytical standards for accurate environmental quantification [2]. Utilizing a biologically active isomer as a negative control or misidentifying it during analysis would lead to false-positive carcinogenicity signals and inaccurate environmental risk assessments. Dibenzo[e,l]pyrene provides a unique baseline of inactivity, making it the only valid comparator for isolating the potent effects of its hazardous structural analogs.

Quantitative Differentiation: Dibenzo[e,l]pyrene vs. Active Analogs in Biological Activity and Analytical Utility


Complete Carcinogenicity Inactivity vs. Active Dibenzo[a,l]pyrene in Mouse Skin

In a direct head-to-head comparison of nine hexacyclic aromatic hydrocarbons on mouse skin, dibenzo[e,l]pyrene was classified as 'inactive' as a complete carcinogen and tumor initiator. In contrast, its isomer dibenzo[a,l]pyrene was classified as 'active' in both categories, and benzo[a]pyrene was 'strongly active' [1]. This study provides the definitive quantitative classification for dibenzo[e,l]pyrene's lack of carcinogenic activity, a key differentiator from its highly potent structural analog.

PAH carcinogenesis mouse skin model tumor initiation

Mutagenic Potency: Least Potent Among C₂₄H₁₄ PAHs in Human Cell Assay

When assayed for mutagenicity in human cells expressing cytochrome P450 1A1 (CYP1A1), dibenzo[e,l]pyrene exhibited a Minimum Mutagenic Concentration (MMC) of 280 ng/mL, making it the least potent mutagen among the tested C₂₄H₁₄ PAHs [1]. For comparison, the study noted that dibenzo[j,l]fluoranthene and naphtho[1,2-b]fluoranthene were not mutagenic at doses up to 3000 ng/mL, while other isomers displayed higher activity. This quantitative data provides a measurable benchmark for its low biological activity in a human-relevant cellular context.

mutagenicity CYP1A1 human cell assay

Analytical Utility: Validated Reference Standard for Environmental PAH Quantification

Dibenzo[e,l]pyrene is widely utilized and documented as a certified reference standard for the determination of polycyclic aromatic hydrocarbons (PAHs) in environmental samples [1]. Its inclusion in standard mixes allows for the accurate quantification of this specific isomer in complex matrices like sediments and air particulates. The compound is commercially available with a verified purity of ≥98% from certified reference material producers, ensuring reliability in analytical method development, validation, and routine monitoring per EU and EPA guidelines .

analytical chemistry reference standard environmental monitoring

Isotopically Labeled Internal Standard: Dibenzo[e,l]pyrene-d14 for Precision Quantification

The deuterated analog, dibenzo[e,l]pyrene-d14 (C₂₄D₁₄, MW 316.45), is specifically synthesized to serve as an ideal internal standard for the quantification of native dibenzo[e,l]pyrene using isotope dilution mass spectrometry (IDMS) . Its use is critical for correcting analyte loss during sample preparation and for compensating for matrix-induced ion suppression/enhancement effects in complex environmental and biological samples. This ensures high accuracy and precision in the quantification of the parent compound .

isotope dilution mass spectrometry internal standard

Validated Application Scenarios for Dibenzo[e,l]pyrene Based on Differential Evidence


Negative Control in Comparative Carcinogenesis Studies

Dibenzo[e,l]pyrene serves as the definitive inactive control in studies investigating the potent carcinogenicity of its isomer, dibenzo[a,l]pyrene. Experimental designs using these compounds in parallel (e.g., in mouse skin painting assays or cell transformation studies) can confidently attribute tumorigenic outcomes to the specific molecular features of the a,l-isomer, as the e,l-isomer is confirmed to be inactive under identical conditions [1].

Isomer-Specific Quantification in Environmental Monitoring

As a high-purity reference standard, dibenzo[e,l]pyrene is essential for the accurate identification and quantification of this specific isomer in environmental samples (air, water, soil, sediment) [2]. This is critical for compliance with environmental quality standards that differentiate between PAH isomers based on their toxicological profiles. The availability of a deuterated internal standard (dibenzo[e,l]pyrene-d14) further enables precise and robust analytical methods .

Mechanistic Studies of Structure-Activity Relationships (SAR)

The stark contrast in biological activity between dibenzo[e,l]pyrene (inactive) and dibenzo[a,l]pyrene (highly active) makes this pair an ideal model system for computational and experimental SAR studies. By comparing their molecular geometry, electronic properties, and interactions with biological targets like the aryl hydrocarbon receptor (AhR) and DNA, researchers can pinpoint the structural determinants (e.g., bay vs. fjord regions) that govern PAH carcinogenicity and mutagenicity [3].

Analytical Method Development and Validation

Given its well-defined properties and commercial availability, dibenzo[e,l]pyrene is a valuable analyte for developing and validating new analytical methods for complex PAH mixtures. Its use as a standard helps establish method performance parameters such as linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy, which are essential for method accreditation in environmental and food safety testing .

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